molecular formula C13H16ClNO3 B2477648 6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one CAS No. 1033201-59-0

6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one

Cat. No.: B2477648
CAS No.: 1033201-59-0
M. Wt: 269.73
InChI Key: ZQWSAJKTHGLXJN-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one is a synthetic morpholin-3-one derivative intended for research and development purposes. Compounds based on the morpholine scaffold and its derivatives, such as morpholin-3-one, are of significant interest in medicinal chemistry and pharmaceutical research. They are frequently explored as key intermediates or core structures in the synthesis of potential therapeutic agents . The structural features of this compound—including the chloromethyl group and the 4-methoxyphenyl moiety—suggest its potential utility as a versatile building block for further chemical modification. The reactive chloromethyl handle allows for nucleophilic substitution, enabling researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies . Similarly, the presence of a (4-methoxyphenyl)methyl group is a common structural element in compounds investigated for various biological activities, as seen in patented morpholine compounds researched for neurological disorders . This reagent is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-17-11-4-2-10(3-5-11)7-15-8-12(6-14)18-9-13(15)16/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWSAJKTHGLXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(OCC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one, a morpholine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H16_{16}ClN1_{1}O2_{2}
  • CAS Number : 1033201-59-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to anti-inflammatory and anticancer properties. The following sections detail specific findings from various studies.

Anti-inflammatory Activity

Recent studies have demonstrated that morpholine derivatives can significantly reduce the levels of pro-inflammatory cytokines. For instance, compounds similar to this compound have been shown to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, indicating a potential mechanism for anti-inflammatory action through the suppression of the MAPK and NF-κB signaling pathways .

Anticancer Properties

The compound's structure suggests it may interact with various cellular pathways relevant to cancer progression. Preliminary data suggest that morpholine derivatives can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines. For example, similar compounds have been reported to affect the expression of key proteins involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the morpholine ring and the phenyl group influence its potency against specific biological targets. For instance, modifications on the methoxy group or chloromethyl position could enhance its binding affinity to target proteins involved in inflammatory responses or cancer cell survival mechanisms .

Case Studies and Research Findings

Several studies have explored the biological effects of morpholine derivatives:

  • Inhibition of Cytokine Release :
    • A study showed that derivatives similar to this compound effectively reduced IL-6 and TNF-α levels in vitro, supporting their potential use as anti-inflammatory agents .
  • Anticancer Activity :
    • Research indicated that certain morpholine derivatives exhibited cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
  • Docking Studies :
    • Molecular docking studies have been conducted to predict the interaction of this compound with various protein targets, providing insights into its potential efficacy as a therapeutic agent .

Table 1: Biological Activities of Morpholine Derivatives

Activity TypeCompound ExampleEffect Observed
Anti-inflammatorySimilar derivativesReduced IL-6 and TNF-α levels
AnticancerSimilar derivativesInduced apoptosis in cancer cells
CytotoxicityVarious derivativesInhibited tumor growth

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Chloromethyl GroupIncreases anti-inflammatory activity
Methoxy SubstituentEnhances binding affinity

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Research
    The compound has been studied for its potential as a serotonin and norepinephrine reuptake inhibitor. This mechanism is crucial in treating various mood disorders, including depression and anxiety. Research indicates that compounds with similar morpholine structures exhibit significant activity against monoamine transporters, suggesting a therapeutic role in managing these conditions .
  • Anticancer Activity
    Preliminary studies have shown that 6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one may possess cytotoxic properties against certain cancer cell lines. For instance, it has been evaluated for its effects on breast cancer cells, where it demonstrated the ability to inhibit cell proliferation and induce apoptosis through various signaling pathways .
  • Antimicrobial Properties
    Similar compounds have been reported to exhibit antimicrobial activity against a range of pathogens. The chloromethyl and methoxyphenyl substituents may enhance the lipophilicity and biological activity of the morpholine core, making it a candidate for further investigation in antimicrobial drug development.

Case Study 1: Antidepressant Efficacy

A study evaluated the efficacy of morpholine derivatives, including this compound, in preclinical models of depression. The results indicated that these compounds could significantly reduce depressive-like behaviors in rodent models, suggesting their potential as antidepressants .

Case Study 2: Anticancer Activity

In vitro experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell growth at nanomolar concentrations and triggered apoptosis through caspase activation pathways. These results highlight its potential for development as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantInhibition of serotonin/norepinephrine reuptake
AnticancerInduction of apoptosis in breast cancer cells
AntimicrobialSignificant inhibition against Gram-positive bacteria

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH<sub>2</sub>Cl) moiety is a primary site for nucleophilic substitution (S<sub>N</sub>2) due to its electrophilic nature. Key reactions include:

Reaction TypeConditionsProductSupporting Evidence
Amine alkylation Reaction with primary/secondary amines (e.g., NH<sub>3</sub>, morpholine) in polar aprotic solvents (DMF, THF) at 60–80°CSecondary/tertiary aminesSimilar to amide coupling in Scheme 6 (source ) .
Ether formation Alkaline conditions (K<sub>2</sub>CO<sub>3</sub>, NaH) with alcohols (e.g., methanol, ethanol)Substituted ethersObserved in O-alkylation steps for morpholine derivatives (source ) .
Thioether synthesis Reaction with thiols (e.g., mercaptans) under basic conditionsThioethersAnalogous to pyrimidine thioether formation (source ) .

Reduction of the Chloromethyl Group

The -CH<sub>2</sub>Cl group can be reduced to -CH<sub>3</sub> under catalytic hydrogenation:

Reducing AgentCatalystConditionsProduct
H<sub>2</sub> gasPd/C or Raney Ni1–3 atm, 25–50°C4-[(4-Methoxyphenyl)methyl]-6-methylmorpholin-3-one
Example : Hydrogenation of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to 4,6-dichloro-5-amino-2-(propylthio)pyrimidine using H<sub>2</sub>/Fe powder (source ) .

Ring-Opening Reactions of the Morpholin-3-one

The morpholin-3-one ring may undergo hydrolysis or ring expansion under acidic/basic conditions:

ReactionConditionsOutcome
Acidic hydrolysis HCl/H<sub>2</sub>SO<sub>4</sub>, refluxCleavage to carboxylic acid and amine derivatives
Basic ring opening NaOH/EtOH, 60°CFormation of β-amino alcohol intermediates

Note : Stability of the morpholinone ring is influenced by the electron-donating 4-methoxybenzyl group, which may retard electrophilic attack (source ) .

Functionalization via Coupling Reactions

The aromatic 4-methoxyphenyl group enables electrophilic aromatic substitution (EAS):

ReactionReagentPositionProduct
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to methoxyNitro-substituted derivative
Sulfonation SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Meta to methoxySulfonic acid derivative

Evidence : Nitration of pyrimidine intermediates using HNO<sub>3</sub>/AcOH (source ) .

Cross-Coupling Reactions

The chloromethyl group can participate in metal-catalyzed cross-coupling:

Reaction TypeCatalystPartnerProduct
Suzuki coupling Pd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidsBiaryl derivatives
Buchwald–Hartwig amination Pd<sub>2</sub>(dba)<sub>3</sub>/XantphosAminesN-aryl derivatives

Example : SNAr reactions of 4,6-dichloro-2-methylpyrimidine with piperazine (source ) .

Oxidation and Elimination

  • Oxidation : The chloromethyl group may oxidize to a carbonyl (-CHO) using KMnO<sub>4</sub>/CrO<sub>3</sub> under acidic conditions.

  • Elimination : Treatment with strong bases (e.g., DBU) could yield an alkene via dehydrohalogenation.

Biological Reactivity

While not directly studied for this compound, structurally similar phenylmorpholines exhibit bioactivity through COX enzyme inhibition (source ) . The chloromethyl group may act as a reactive handle for prodrug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholin-3-one derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Substituent-Based Comparison

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one 6-ClCH₂, 4-(4-MeO-C₆H₄-CH₂) C₁₃H₁₆ClNO₃ Chloromethyl enhances electrophilicity; methoxyphenyl contributes to lipophilicity. Potential apoptosis inducer (inferred from structural analogs)
4-(4-Nitrophenyl)morpholin-3-one 4-(4-NO₂-C₆H₄) C₁₀H₁₀N₂O₄ Nitro group increases electron-withdrawing effects. Precursor for antimalarial agents via reduction to aminophenyl derivatives.
4-(2-Chloroethyl)morpholin-3-one 4-(ClCH₂CH₂) C₆H₁₀ClNO₂ Chloroethyl group offers flexibility for alkylation reactions. Intermediate in synthesis of bioactive molecules.
6-(4-Chlorophenoxy)-4-(4-methoxyphenyl)morpholin-3-one 6-(4-Cl-C₆H₄-O-), 4-(4-MeO-C₆H₄) C₁₈H₁₇ClNO₄ Phenoxy group enhances steric bulk and metabolic stability. Induces apoptosis in A549 lung cancer cells via P53/Fas pathways.

Physicochemical Properties

  • Reactivity: The chloromethyl group is more reactive than chloroethyl or phenoxy substituents, enabling facile derivatization for prodrug development .

Q & A

Basic: What are the recommended methodologies for synthesizing 6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one in laboratory settings?

Answer:
Synthesis typically involves multi-step reactions starting with morpholine derivatives and chloroacetyl chloride. A plausible route includes:

  • Step 1: Chloroacetylation of morpholine using chloroacetyl chloride under basic conditions (e.g., NaOH in methanol) to form a chloroacetyl-morpholine intermediate .
  • Step 2: Alkylation of the intermediate with 4-methoxybenzyl chloride via nucleophilic substitution to introduce the (4-methoxyphenyl)methyl group. Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products .
  • Step 3: Cyclization under acidic or thermal conditions to form the morpholin-3-one core. Purity is enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) .
    Key Considerations: Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry of chloroacetyl chloride to avoid over-chlorination.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography: Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at high resolution (≤1.0 Å) to confirm stereochemistry and bond lengths .
  • NMR Analysis: Assign peaks for the chloromethyl group (~4.2 ppm for CH2Cl in 1^1H NMR) and methoxy group (~3.8 ppm). Compare 13^{13}C NMR shifts with DFT-calculated values for validation .
  • Mass Spectrometry: Confirm molecular ion [M+H]+^+ with HRMS (expected m/z ± 2 ppm).

Advanced: How can conflicting spectroscopic data (e.g., unexpected NOESY correlations) be resolved for this compound?

Answer:
Contradictions may arise from dynamic processes (e.g., ring puckering in morpholinone) or impurities:

  • Dynamic NMR Studies: Conduct variable-temperature 1^1H NMR to detect conformational exchange. For example, broadening of methoxy or chloromethyl signals at low temperatures suggests restricted rotation .
  • Computational Modeling: Perform MD simulations (e.g., Gaussian or ORCA) to predict stable conformers and compare with experimental NOESY data .
  • Impurity Profiling: Use HPLC-MS to identify side products (e.g., dechlorinated or oxidized derivatives) that may contribute to anomalous peaks .

Advanced: What strategies are effective for studying the hydrolytic stability of the chloromethyl group under physiological conditions?

Answer:

  • Kinetic Studies: Incubate the compound in buffered solutions (pH 2–9) at 37°C. Monitor chloride ion release via ion chromatography or a silver nitrate titration .
  • Degradation Pathway Mapping: Use LC-HRMS to identify hydrolysis products (e.g., hydroxymethyl or formyl derivatives). Compare with synthetic standards .
  • Computational Prediction: Apply QSPR models to estimate hydrolysis rates based on electrophilicity indices of the chloromethyl group .

Advanced: How can computational methods aid in designing derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with morpholinone-binding pockets). Prioritize derivatives with improved binding scores .
  • QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bonding capacity. Validate with in vitro bioactivity data .
  • Synthetic Feasibility Screening: Apply retrosynthetic algorithms (e.g., ASKCOS) to evaluate viable routes for proposed derivatives .

Basic: What are the best practices for ensuring compound purity in biological assays?

Answer:

  • Chromatographic Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity. Validate with diode-array detection (DAD) for UV-active impurities .
  • Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (e.g., methanol, DCM) that may interfere with assay results .
  • Elemental Analysis: Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the 4-methoxyphenyl group?

Answer:

  • Twinned Crystal Analysis: Use SHELXD to deconvolute overlapping diffraction patterns in cases of twinning. Refine occupancy factors for disordered methoxy groups .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O) influencing the orientation of the 4-methoxyphenyl moiety .
  • Synchrotron Radiation: Collect high-resolution data at a synchrotron facility (λ = 0.7–1.0 Å) to enhance electron density maps for precise atomic positioning .

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